Cas no 57641-48-2 (1,3-bis(4-chlorophenoxy)propan-2-ol)
57641-48-2 structure
Product Name:1,3-bis(4-chlorophenoxy)propan-2-ol
CAS No:57641-48-2
MF:C15H14Cl2O3
MW:313.175862789154
CID:1605953
PubChem ID:239783
Update Time:2025-04-21
1,3-bis(4-chlorophenoxy)propan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 1,3-bis(4-chlorophenoxy)propan-2-ol
- Chimcoccide
- 1,3-Bis-<
- 4-chlor-phenoxy>
- -propanol-(2)
- 1,3-bis(4-chlorobenzylideneamino)guanidine
- Khimcoccid
- Robenidina [INN-Spanish]
- Khimkoktside
- Khimkoktsid
- EINECS 247-308-3
- 1,3-Di-(p-chlorphenoxy)-2-hydroxypropan
- 1,3-di(4-chlorophenoxy)-2-propanol
- 1,3-bis-[(p-chlorobenzylidene)-amino]-guanidine
- 1,3-bis-(4-chloro-phenoxy)-propan-2-ol
- UNII-4888ME6C4E
- 1,3-Bis-(4-chlor-phenoxy)-propan-2-ol
- Robenidinum [INN-Latin]
- Robenidine
- Robenidine [INN:BAN]
- Chimcoccide; 1,3-Bis-< 4-chlor-phenoxy> -propanol-(2); 1,3-bis(4-chlorobenzylideneamino)guanidine; Khimcoccid; Robenidina [INN-Spanish]; Khimkoktside; Khimkoktsid; EINECS 247-308-3; 1,3-Di-(p-chlorphenoxy)-2-hydroxypropan; 1,3-di(4-chlorophenoxy)-2-propanol; 1,3-bis-[(p-chlorobenzylidene)-amino]-guanidine; 1,3-bis-(4-chloro-phenoxy)-propan-2-ol; UNII-4888ME6C4E; 1,3-Bis-(4-chlor-phenoxy)-propan-2-ol; Robenidinum [INN-Latin]; Roben
- 1,3-Bis(4-chlorophenoxy)-2-propanol
- DTXSID90973219
- NSC50790
- NSC-45313
- NSC45313
- NSC-50790
- 57641-48-2
-
- Inchi: 1S/C15H14Cl2O3/c16-11-1-5-14(6-2-11)19-9-13(18)10-20-15-7-3-12(17)4-8-15/h1-8,13,18H,9-10H2
- InChI Key: UZKMXACRVHXSAQ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)OCC(COC1C=CC(=CC=1)Cl)O
Computed Properties
- Exact Mass: 312.03212
- Monoisotopic Mass: 312.0319997g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 38.7Ų
Experimental Properties
- PSA: 38.69
- LogP: 3.81210
1,3-bis(4-chlorophenoxy)propan-2-ol Related Literature
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
57641-48-2 (1,3-bis(4-chlorophenoxy)propan-2-ol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Recommended suppliers
Hebei Liye chemical Co.,Ltd
Gold Member
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk